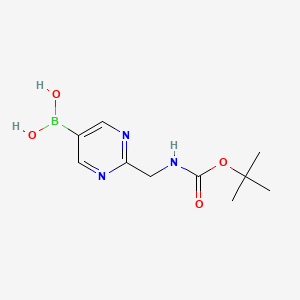

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid

描述

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid is a pyrimidine derivative featuring a boronic acid group at the 5-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 2-position. This compound is structurally significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl or heteroaryl frameworks . The Boc group enhances stability during synthetic processes, while the boronic acid moiety enables regioselective coupling with halogenated partners. Applications span pharmaceutical intermediates, materials science, and agrochemical research.

属性

分子式 |

C10H16BN3O4 |

|---|---|

分子量 |

253.07 g/mol |

IUPAC 名称 |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidin-5-yl]boronic acid |

InChI |

InChI=1S/C10H16BN3O4/c1-10(2,3)18-9(15)14-6-8-12-4-7(5-13-8)11(16)17/h4-5,16-17H,6H2,1-3H3,(H,14,15) |

InChI 键 |

SJHGLGQNOXMVMK-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CN=C(N=C1)CNC(=O)OC(C)(C)C)(O)O |

产品来源 |

United States |

准备方法

Synthesis via Palladium-Catalyzed Borylation of Halopyrimidines

A common approach involves the selective borylation of a halogenated pyrimidine precursor bearing the Boc-protected amino methyl group. The key steps are:

Starting Material Preparation: The synthesis begins with a 2-(tert-butoxycarbonylamino)methylpyrimidine derivative that has a halogen atom (typically bromine or chlorine) at the 5-position.

Borylation Reaction: The halopyrimidine undergoes a palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction typically employs Pd(dppf)Cl2 as the catalyst, potassium acetate as the base, and proceeds in solvents such as dioxane or DMF under inert atmosphere at elevated temperatures.

Isolation of Boronic Acid or Boronate Ester: The reaction yields the corresponding boronate ester, which can be hydrolyzed under mild acidic conditions to afford the free boronic acid.

This method offers high regioselectivity and good yields, with the Boc group providing stability to the amino functionality during the reaction steps.

Alternative Synthesis via Direct Lithiation and Borylation

Another synthetic route involves:

Directed Lithiation: The Boc-protected amino methylpyrimidine is subjected to lithiation at the 5-position using a strong base such as n-butyllithium at low temperature.

Quenching with Boron Electrophile: The lithiated intermediate is then quenched with a boron electrophile, such as trialkyl borates or pinacol borane derivatives, to introduce the boronic acid moiety.

Workup and Purification: Subsequent acidic workup yields the boronic acid. This method requires careful temperature control and inert atmosphere to prevent side reactions.

While this approach is less commonly reported for this specific compound, it is a viable alternative for introducing boronic acid functionality on heterocycles.

Synthesis via Suzuki–Miyaura Cross-Coupling

In some synthetic schemes, the boronic acid group is introduced indirectly:

A 5-halopyrimidine derivative with a Boc-protected amino methyl group is coupled with a boronic acid or boronate ester containing the desired substituent using Suzuki–Miyaura cross-coupling conditions.

This method is particularly useful for constructing more complex molecules where the boronic acid is part of a larger substituent or for diversifying the pyrimidine scaffold.

This approach is well-documented in the synthesis of C-5 substituted pyrimidines and quinazolinones, where the boronic acid intermediates are key building blocks.

Recent research highlights the use of Lewis acid catalysts such as ytterbium triflate to facilitate heterocyclization steps in pyrimidine synthesis, which may be applicable in the preparation of related intermediates. The choice of catalyst, base, solvent, and temperature critically affects the yield and purity of the boronic acid products.

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5-10 mol%) | High selectivity in borylation |

| Base | Potassium acetate or carbonate | Facilitates transmetalation step |

| Solvent | Dioxane, THF, or DMF | Influences solubility and reaction rate |

| Temperature | 80–100 °C | Higher temperatures improve reaction rates |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive intermediates |

The Boc protecting group must be stable under the borylation conditions but readily removable in subsequent steps.

Boronic acids are prone to oxidation and protodeboronation; thus, careful handling and storage at 2–8 °C are recommended.

The choice of solvent and base can significantly influence the reaction efficiency and selectivity.

化学反应分析

Types of Reactions

[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyrimidine derivatives.

科学研究应用

Chemistry

In chemistry, [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its boronic acid group is highly reactive and can form stable carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is used as a building block for the synthesis of biologically active molecules. The Boc-protected amino group allows for selective deprotection and functionalization, enabling the creation of targeted drug molecules and probes for biological studies.

Industry

In the industrial sector, [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is employed in the production of pharmaceuticals and agrochemicals. Its versatility in forming carbon-carbon bonds makes it an essential reagent in the synthesis of various commercial products.

作用机制

The mechanism of action of [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.

相似化合物的比较

The structural and functional attributes of 2-(tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid can be contextualized against related pyrimidine and pyridine derivatives. Below is a detailed analysis categorized by substituent variations and functional group comparisons.

Boronic Acid-Containing Analogues

Key Insights :

- Reactivity: The dimethylamino analog (similarity 0.88) exhibits higher solubility but lacks the Boc group’s protective stability, limiting its use in multi-step syntheses .

- Steric Effects: Di-tert-butoxy substitution (CAS 109299-79-8) introduces steric bulk, reducing reactivity compared to the target compound’s aminomethyl group .

Brominated Analogues

Key Insights :

- Functional Group Roles : Bromine serves as a leaving group in cross-couplings (e.g., Buchwald-Hartwig), contrasting with boronic acid’s role as a nucleophile in Suzuki reactions .

- Core Heterocycle : Pyridine-based bromides (e.g., CAS 218594-15-1) exhibit distinct electronic properties compared to pyrimidines, affecting substrate compatibility .

Carboxylic Acid and Other Derivatives

Key Insights :

- Acid Functionality : Carboxylic acid derivatives (e.g., CAS 1209646-17-2) are tailored for amide bond formation, diverging from boronic acid’s cross-coupling utility .

- Hybrid Structures: Compounds like 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid combine Boc protection with multiple functional groups, enabling multifunctional reactivity .

生物活性

2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins, particularly enzymes involved in critical metabolic pathways. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition or modulation of enzymatic activity. This compound may inhibit specific kinases, which are pivotal in regulating cellular processes such as growth and metabolism.

Biological Activity Profiles

Recent studies have highlighted the compound's potential as an inhibitor of key kinases involved in various diseases, including cancer and malaria. The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of enzyme activity) of this compound against selected targets:

| Target Enzyme | IC50 Value (nM) | Biological Relevance |

|---|---|---|

| PfGSK3 | 570 ± 90 | Malaria treatment target |

| PfPK6 | 460 ± 50 | Malaria treatment target |

| mTOR | Low micromolar | Cancer therapy |

Case Studies and Research Findings

- Antimalarial Activity : In studies assessing the efficacy against Plasmodium falciparum kinases (PfGSK3 and PfPK6), this compound demonstrated promising inhibitory activity, suggesting its potential use as an antimalarial agent. The IC50 values indicate significant potency, particularly against PfPK6, which is crucial for the parasite's lifecycle .

- Cancer Therapeutics : The compound's ability to inhibit mTOR signaling pathways has been explored in various cancer models. Inhibition of mTOR is known to disrupt cell proliferation and survival, making this compound a candidate for further development in oncology .

- Enzyme Interaction Studies : Detailed biochemical assays have shown that this compound can form hydrogen bonds with critical residues within the active sites of its target enzymes, enhancing its binding affinity and selectivity .

常见问题

Basic: What are the key steps for synthesizing 2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid?

Answer:

The synthesis typically involves:

- Step 1: Introduction of the boronic acid group via Suzuki-Miyaura coupling. A pyrimidine precursor (e.g., 5-bromo-2-(tert-butoxycarbonylamino)methylpyrimidine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (K₂CO₃) in anhydrous DMF at 80–90°C .

- Step 2: Deprotection and purification. After coupling, the Boc-protected intermediate may require acidic deprotection (e.g., TFA in DCM) followed by neutralization and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Validation: Monitor reaction progress using TLC and confirm final structure via ¹H NMR and LC-MS.

Basic: How to characterize the purity and structural integrity of this compound?

Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Contaminants like boronic acid anhydrides (common byproducts) can be detected at retention times distinct from the target compound .

- Structural Confirmation:

Advanced: How to optimize cross-coupling reactions using this boronic acid in complex scaffolds?

Answer:

- Catalyst Selection: Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates. For electron-deficient partners, XPhos/Pd(dba)₂ improves yields .

- Solvent/Base: Dioxane/water (4:1) with Cs₂CO₃ enhances solubility and reactivity. For moisture-sensitive reactions, employ anhydrous THF and K₃PO₄ .

- Temperature Control: Microwave-assisted synthesis (100–120°C, 10–30 min) reduces decomposition risks .

Troubleshooting: If coupling fails, verify boronic acid stability (e.g., check for protodeboronation via ¹¹B NMR) .

Advanced: How to resolve contradictions in analytical data (e.g., unexpected peaks in NMR)?

Answer:

- Byproduct Identification: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, residual pinacol ester (from incomplete coupling) shows methylene protons at ~1.3 ppm .

- Spiking Experiments: Add authentic samples of suspected byproducts (e.g., boroxines) to the NMR sample; overlapping peaks confirm their presence .

- Quantitative ¹¹B NMR: Detect boron-containing impurities (e.g., boric acid at δ ≈ 18 ppm vs. boronic acid at δ ≈ 30 ppm) .

Advanced: How to ensure stability during long-term storage and experimental use?

Answer:

- Storage: Store at –20°C under argon in amber vials. Desiccate with molecular sieves to prevent hydrolysis .

- In-Use Stability: Add stabilizers like 1,4-dioxane (5% v/v) to reaction mixtures to suppress protodeboronation .

- Monitoring: Periodically check purity via HPLC. If degradation exceeds 5%, repurify via recrystallization (solvent: ethanol/water) .

Advanced: How to design target molecules using this boronic acid for pharmaceutical applications?

Answer:

- Target Selection: Focus on kinase inhibitors (pyrimidine cores are common in ATP-binding domains). The boronic acid enables Suzuki coupling with aryl halides in drug candidates .

- Bioisosteric Replacement: Substitute traditional leaving groups (e.g., Cl) with boronic acid to enhance solubility and binding affinity .

- In Silico Validation: Perform docking studies (e.g., AutoDock Vina) to predict interactions before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。